molecular formula C7H6N2O5 B1440347 Methyl 4-hydroxy-5-nitronicotinate CAS No. 1214387-19-5

Methyl 4-hydroxy-5-nitronicotinate

Cat. No. B1440347
CAS RN: 1214387-19-5
M. Wt: 198.13 g/mol
InChI Key: KRJYDSXOTMFXQV-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-5-nitronicotinate” is an organic compound with the chemical formula C7H6N2O5 . It is a yellow crystalline solid . It is soluble in organic solvents such as ether, methanol, and chloroform, but insoluble in water .


Synthesis Analysis

The synthesis of “Methyl 4-hydroxy-5-nitronicotinate” can be accomplished by nitrating methanol . First, nitric acid and concentrated sulfuric acid are mixed to form a mixed acid, and then the mixed acid is added to methanol to carry out the nitration reaction. After methyl nitrate is obtained, hydrogenation reduction is carried out to obtain "Methyl 4-hydroxy-5-nitronicotinate" .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-5-nitronicotinate” consists of 14 heavy atoms and 6 aromatic heavy atoms . The InChI Key is KRJYDSXOTMFXQV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-5-nitronicotinate” has a molar mass of 198.13 g/mol . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.99 cm/s . Its water solubility is 4.46 mg/ml; 0.0225 mol/l, classifying it as very soluble .

Scientific Research Applications

Heterocyclic Building Blocks

“Methyl 4-hydroxy-5-nitronicotinate” is used in the field of chemistry as a heterocyclic building block . It is a key component in the synthesis of various complex organic compounds, contributing to the diversity and complexity of chemical structures.

Research Use

This compound is primarily used for research purposes . It is often used in laboratories to study its properties and potential applications. Its unique physical and chemical properties make it an interesting subject for scientific investigation.

Synthesis of High Explosives

“Methyl 4-hydroxy-5-nitronicotinate” can be used for the synthesis of high explosives . Its nitroaromatic structure makes it a potent component in the creation of explosive materials.

Precursor for Fluorescent Dyes

This compound can also serve as a precursor for fluorescent dyes . The nitro group in its structure can undergo various chemical reactions to form brightly colored compounds, making it useful in the production of dyes.

Luminescent Materials

In addition to being a precursor for fluorescent dyes, “Methyl 4-hydroxy-5-nitronicotinate” can also be used in the creation of luminescent materials . These materials emit light when excited by certain forms of energy, and are used in a variety of applications, from lighting to display technologies.

Organic Solvent Solubility

“Methyl 4-hydroxy-5-nitronicotinate” is soluble in organic solvents such as ether, methanol, and chloroform . This property makes it useful in various chemical processes that require the use of organic solvents.

Safety And Hazards

“Methyl 4-hydroxy-5-nitronicotinate” is an explosive raw material and has high explosive and sensitivity . When handling or storing, special care needs to be taken to avoid hazards caused by friction, impact, and sparks . The safety signal word for this compound is “Warning” and the hazard statements are H315-H319 .

Future Directions

“Methyl 4-hydroxy-5-nitronicotinate” can be used for the synthesis of high explosives and as a precursor for fluorescent dyes and luminescent materials . It could potentially be used in pharmaceutical testing .

properties

IUPAC Name

methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYDSXOTMFXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673220
Record name Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-5-nitronicotinate

CAS RN

1214387-19-5
Record name Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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